molecular formula C27H26ClN3O3 B2665232 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide CAS No. 1223988-46-2

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide

Cat. No.: B2665232
CAS No.: 1223988-46-2
M. Wt: 475.97
InChI Key: VDECXEUBGDGAHT-UHFFFAOYSA-N
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Description

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a chlorobenzyl group, and an isobutylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide typically involves multiple steps. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the isobutylacetamide moiety through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-methylacetamide
  • 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-ethylacetamide

Uniqueness

What sets 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the isobutylacetamide moiety, in particular, could influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18(2)16-29-25(32)15-19-10-12-22(13-11-19)31-26(33)23-8-3-4-9-24(23)30(27(31)34)17-20-6-5-7-21(28)14-20/h3-14,18H,15-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDECXEUBGDGAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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